molecular formula C14H14O2S B7963251 Methylsulfonyldiphenylmethane

Methylsulfonyldiphenylmethane

Cat. No.: B7963251
M. Wt: 246.33 g/mol
InChI Key: JWZJLQFATOGURI-UHFFFAOYSA-N
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Description

Chemical Identity: Methylsulfonylmethane (MSM), also known as dimethyl sulfone (chemical formula: C₂H₆O₂S), is an organosulfur compound characterized by a sulfonyl group bonded to two methyl groups. It is a white crystalline solid with applications spanning dietary supplements, industrial solvents, and biomedical research .

Properties

IUPAC Name

[methylsulfonyl(phenyl)methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2S/c1-17(15,16)14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWZJLQFATOGURI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylsulfonyldiphenylmethane can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using robust oxidizing agents and controlled reaction conditions to ensure high yield and purity .

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form sulfone derivatives.

    Reduction: It can be reduced to form sulfide derivatives.

    Substitution: The sulfonyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sodium periodate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles in the presence of a base.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted diphenylmethane derivatives.

Mechanism of Action

The mechanism of action of methylsulfonyldiphenylmethane involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis:

Table 1: Comparison of MSM with Selected Sulfur-Containing Compounds

Property Methylsulfonylmethane (MSM) Dimethyl Sulfoxide (DMSO) Dimethyl Sulfide (DMS)
Chemical Formula C₂H₆O₂S C₂H₆OS C₂H₆S
Oxidation State Sulfonyl (+6) Sulfinyl (+4) Thioether (-2)
Applications Dietary supplements, solvents Industrial solvent, cryoprotectant Industrial intermediate, odorant
Safety Low acute toxicity; GRAS status Skin irritation; penetrant effects Flammable; strong odor
Research Use Stem cell differentiation Cell permeability studies Limited biomedical relevance

Key Differentiators:

Oxidation State and Reactivity :

  • MSM’s fully oxidized sulfonyl group (+6) makes it chemically stable and less reactive than DMSO (+4), which readily penetrates biological membranes .
  • DMS (-2 oxidation state) is highly volatile and flammable, limiting its biomedical use .

Biomedical Utility: MSM’s anti-inflammatory properties and safety profile distinguish it from DMSO, which, despite its solvent utility, causes skin irritation and alters membrane permeability .

Industrial Applications :

  • MSM’s thermal stability (up to 30°C in gas chromatography) contrasts with DMSO’s lower boiling point and hygroscopicity .

Research Findings and Limitations

  • Safety Data Gaps : While MSM’s acute toxicity is low, long-term effects remain understudied compared to DMSO, which has well-documented toxicological profiles .

Notes on Evidence Limitations

The above analysis extrapolates from MSM’s properties and general sulfur chemistry. Further studies are needed to validate these comparisons experimentally.

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